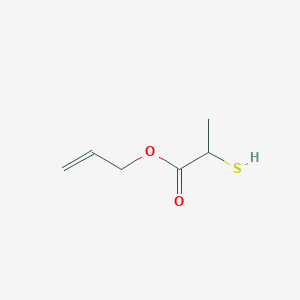
prop-2-enyl 2-sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
prop-2-enyl 2-sulfanylpropanoate is an organic compound with the molecular formula C6H10O2S It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom of the alpha carbon is replaced by a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, 2-mercapto-, allyl ester typically involves the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine base as a catalyst. The reaction is carried out in an essentially nonaqueous system containing less than 5% water and in the presence of a reactive solvent comprising polythiodipropionic acid ester . The reaction conditions include a temperature range from about 0°C to about 150°C and an H2S concentration within the range from about 0.1% to saturation in the reactive solvent .
Industrial Production Methods
Industrial production methods for propionic acid, 2-mercapto-, allyl ester often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
prop-2-enyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Various substituted allyl esters and thiol derivatives
Wissenschaftliche Forschungsanwendungen
prop-2-enyl 2-sulfanylpropanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of propionic acid, 2-mercapto-, allyl ester involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release propionic acid, which can act as an antimicrobial agent by disrupting the cell membrane of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid, 2-mercapto-: Similar structure but lacks the allyl ester group.
Propionic acid, 2-thio-: Contains a sulfur atom but in a different position.
Allyl propionate: Contains an allyl ester group but lacks the mercapto group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
16883-50-4 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
prop-2-enyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3 |
InChI-Schlüssel |
UTIYASJLWJJSCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC=C)S |
Kanonische SMILES |
CC(C(=O)OCC=C)S |
Synonyme |
2-Mercaptopropionic acid allyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















